(3R)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid is a compound that features an amino group and a chloropyridine moiety attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid typically involves the introduction of the chloropyridine group to a propanoic acid derivative. One common method is the nucleophilic substitution reaction where a 3-chloropyridine derivative reacts with a suitable amino acid precursor under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloropyridine moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloropyridine moiety may participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine: A simpler analog with similar reactivity but lacking the amino and propanoic acid groups.
2-Chloropyridine: Another isomer with different substitution patterns and reactivity.
4-Chloropyridine: Similar to 3-chloropyridine but with the chlorine atom in a different position.
Uniqueness
(3R)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid is unique due to the presence of both an amino group and a chloropyridine moiety, which allows for diverse chemical reactivity and potential biological activity. Its specific stereochemistry (3R) also adds to its uniqueness, influencing its interactions with chiral environments in biological systems.
Properties
Molecular Formula |
C8H9ClN2O2 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-chloropyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-4-11-2-1-5(6)7(10)3-8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
QRLZNGAGKSMQFE-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CN=CC(=C1[C@@H](CC(=O)O)N)Cl |
Canonical SMILES |
C1=CN=CC(=C1C(CC(=O)O)N)Cl |
Origin of Product |
United States |
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